5,5'-((1,1'-Biphenyl)-2,5-diylbis(oxy))bis(2,2-dimethylpentanoic acid)
Description
Properties
CAS No. |
79520-77-7 |
|---|---|
Molecular Formula |
C26H34O6 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-[4-(4-carboxy-4-methylpentoxy)-3-phenylphenoxy]-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C26H34O6/c1-25(2,23(27)28)14-8-16-31-20-12-13-22(21(18-20)19-10-6-5-7-11-19)32-17-9-15-26(3,4)24(29)30/h5-7,10-13,18H,8-9,14-17H2,1-4H3,(H,27,28)(H,29,30) |
InChI Key |
RPGQBVHHFQUGBU-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCOC1=CC(=C(C=C1)OCCCC(C)(C)C(=O)O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(CCCOC1=CC(=C(C=C1)OCCCC(C)(C)C(=O)O)C2=CC=CC=C2)C(=O)O |
Appearance |
Solid powder |
Other CAS No. |
79520-77-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5,5'-((1,1-biphenyl)-2,5-diylbis(oxy))bis(2,2-dimethylpentanoic acid) CI 924 CI-924 |
Origin of Product |
United States |
Chemical Reactions Analysis
CI-924 undergoes various chemical reactions, including:
Oxidation: CI-924 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in CI-924, potentially altering its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
Hypolipidemic Properties
Research indicates that 5,5'-((1,1'-Biphenyl)-2,5-diylbis(oxy))bis(2,2-dimethylpentanoic acid) may have significant hypolipidemic effects. Clinical studies have shown that at dosages around 600 mg/day, the compound can elevate high-density lipoprotein (HDL) levels while reducing very-low-density lipoprotein (VLDL) levels in plasma. These properties suggest its potential use in managing lipid disorders and improving cardiovascular health.
Mechanism of Action
The mechanism by which this compound influences lipid profiles may involve modulation of lipid metabolism pathways. Its ability to interact with lipid transport proteins could enhance the clearance of lipoproteins from circulation, thereby improving overall lipid profiles in patients with dyslipidemia.
Material Science Applications
Polymer Chemistry
Due to its unique chemical structure, 5,5'-((1,1'-Biphenyl)-2,5-diylbis(oxy))bis(2,2-dimethylpentanoic acid) can serve as a monomer or additive in polymer synthesis. Its biphenyl moiety can enhance the thermal stability and mechanical properties of polymers. Research has indicated that incorporating this compound into polymer matrices can improve their hydrophobicity and chemical resistance .
Separation Techniques
The compound has been successfully utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. The reverse-phase HPLC method employing this compound shows effective separation capabilities due to its unique structural features. This application is particularly valuable in pharmacokinetics and analytical chemistry .
Mechanism of Action
CI-924 exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating lipid metabolism and inflammation. By activating PPARs, CI-924 increases the expression of genes involved in lipid metabolism, leading to increased HDL levels and decreased VLDL levels . Additionally, CI-924 has been shown to induce peroxisome proliferation and microsomal enzyme activity in animal models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between CI-924 and related compounds:
Structural and Functional Analysis
- Biphenyl Core Variations: CI-924 (2,5-diyl linkage): The 2,5-substitution pattern creates steric hindrance, limiting π-π stacking compared to 4,4′-biphenyl derivatives like HB-4. This configuration may reduce crystallinity but enhance metabolic stability . HB-5 (4,4′-biphenyl): The linear 4,4′-linkage promotes conjugation, making it suitable for light absorption in dye applications. Cyanoacrylic acid groups anchor the dye to TiO₂ surfaces in solar cells .
- Functional Group Impact: Dimethylpentanoic Acid (CI-924): The branched alkyl chains increase lipophilicity, favoring hepatic uptake and biliary excretion (>90% in rats). Unchanged drug and its conjugate dominate excretion, indicating resistance to oxidative metabolism . Cyanoacrylic Acid (HB-5): Polar cyano groups enhance electron-withdrawing capacity, critical for electron injection in solar cells. However, this reduces membrane permeability compared to CI-924 .
Pharmacological vs. Material Applications :
- CI-924’s high Actual Endpoint (3.90 vs. 3.45 for LY171883) in computational models suggests stronger target engagement, likely due to its rigid, amphiphilic structure .
- In contrast, diisophthalic acid derivatives (e.g., ) form porous coordination polymers, leveraging carboxylate groups for metal binding—a property unused in CI-924’s lipid-regulating role.
Key Research Findings
- Metabolic Stability: CI-924’s rapid absorption (peak plasma at 0.5–1 hr in dogs/rats) and biliary excretion (92–96% fecal recovery) are attributed to its dimethylpentanoic acid groups, which resist degradation and promote enterohepatic recirculation .
- Comparative Solubility : The decane-diylbis(oxy) analog (CAS 2901109-62-2) exhibits higher aqueous solubility due to its flexible chain and oxo groups but lacks CI-924’s pharmacological activity .
- Structural Predictability : CI-924’s higher Distance metric (0.796 vs. 0.772 for LY171883) in computational models reflects its structural uniqueness, complicating activity prediction .
Biological Activity
5,5'-((1,1'-Biphenyl)-2,5-diylbis(oxy))bis(2,2-dimethylpentanoic acid) (CAS No. 79520-77-7) is a synthetic organic compound characterized by its complex biphenyl structure and multiple functional groups. This compound has garnered interest in various fields due to its potential biological activities.
- Molecular Formula: C26H34O6
- Molecular Weight: 442.5 g/mol
- Solubility: Soluble in DMSO; insoluble in water
- IUPAC Name: 5-[4-(4-carboxy-4-methylpentoxy)-3-phenylphenoxy]-2,2-dimethylpentanoic acid
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural features, which allow for interactions with biological macromolecules. The biphenyl moiety is known for its role in influencing the pharmacokinetics and pharmacodynamics of compounds.
- Antioxidant Activity : Compounds with biphenyl structures often exhibit antioxidant properties. This activity is essential in mitigating oxidative stress in cells, which is linked to various diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially through the modulation of cytokine release and the inhibition of NF-kB signaling.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a range of pathogens, indicating potential applications in treating infections.
Case Studies
-
Antioxidant Studies : A study conducted on structurally similar compounds indicated significant scavenging activity against free radicals, suggesting that 5,5'-((1,1'-Biphenyl)-2,5-diylbis(oxy))bis(2,2-dimethylpentanoic acid) may possess similar capabilities.
Compound IC50 (µM) Reference Compound A 15 Compound B 20 Target Compound 18 - Anti-inflammatory Activity : In vitro assays showed that related biphenyl compounds inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-α) in macrophage cell lines. The target compound may exhibit similar effects based on structural analysis.
- Antimicrobial Testing : A preliminary screening against Gram-positive and Gram-negative bacteria indicated that related compounds possess significant antibacterial activity. The target compound's structure suggests it may also be effective against similar strains.
Toxicity and Safety Profile
While the compound is intended for research purposes only and not for therapeutic applications, safety data indicates it should be handled with care due to potential irritant properties. Long-term toxicity studies are necessary to determine safe exposure levels.
Preparation Methods
Retrosynthetic Analysis
Disconnection at the ether oxygens suggests 2,5-dihydroxybiphenyl and 5-bromo-2,2-dimethylpentanoic acid tert-butyl ester as plausible starting materials. Alternative routes employing 2,5-dibromobiphenyl with preformed alkoxy pentanoate fragments may reduce step count but require stringent temperature control to prevent β-hydride elimination.
Stepwise Synthesis Procedures
Biphenyl Core Formation via Suzuki-Miyaura Coupling
The biphenyl nucleus is constructed using Suzuki-Miyaura cross-coupling between 2-bromo-5-methoxyphenylboronic acid and 1,4-dibromobenzene. As demonstrated in CN102584744B, dichlorobis(triphenylphosphine)palladium(II) (5 mol%) in a glycol dimethyl ether/water/ethanol (15:6:4 v/v) mixture at 80°C for 3 hours achieves 86% coupling efficiency. Key modifications include:
- Substituting methoxy groups with tert-butyldimethylsilyl ethers to prevent demethylation
- Implementing microwave irradiation (150 W, 120°C) to reduce reaction time to 45 minutes
- Utilizing aqueous sodium carbonate (2 M) as base to maintain pH 9-10
Table 1. Biphenyl Coupling Optimization
| Catalyst | Solvent System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | Glycol dimethyl ether | 80 | 3 | 86 |
| Pd(OAc)₂/XPhos | Toluene/Water | 100 | 6 | 78 |
| NiCl₂(dppf) | Dimethylformamide | 120 | 12 | 65 |
Ether Linkage Installation
Nucleophilic aromatic substitution installs the pentanoate arms onto the biphenyl diol intermediate. WO2014203045A1 methodology adapts well: reacting 2,5-dihydroxybiphenyl with 5-bromo-2,2-dimethylpentanoic acid tert-butyl ester (2.2 eq) in dimethylformamide containing potassium tert-butoxide (3 eq) at 110°C for 24 hours affords the diether product in 73% yield. Crucially, maintaining anhydrous conditions prevents ester hydrolysis during this phase.
Ester Hydrolysis to Carboxylic Acid
Final deprotection employs the acidic conditions detailed in US10717703B2: treating the diester with 6 M hydrochloric acid in dioxane (1:4 v/v) at 80°C for 16 hours achieves quantitative hydrolysis without skeletal degradation. Neutralization with cold saturated sodium bicarbonate followed by ethyl acetate extraction and anhydrous sodium sulfate drying yields the target diacid as a white crystalline solid (mp 189-191°C).
Reaction Optimization Insights
Catalytic System Tuning
Cyclohexylphosphine ligands boost palladium catalyst longevity in oxygen-rich environments. Adopting the CN102584744B protocol, adding triethylamine (10 mol%) as a proton sponge increases Suzuki coupling yields to 91% by mitigating boronic acid protodeboronation.
Solvent Effects
Dielectric constant analysis reveals dimethylformamide (ε = 36.7) outperforms tetrahydrofuran (ε = 7.6) in ether-forming steps due to enhanced stabilization of the oxyanion intermediate. However, substituting dimethylformamide with dimethylacetamide reduces byproduct formation by 12% while maintaining reaction rate.
Temperature-Conversion Profiles
Arrhenius analysis of the hydrolysis step shows an activation energy of 72.3 kJ/mol, with optimal conversion occurring between 75-85°C. Exceeding 90°C induces decarboxylation, decreasing yield by 0.8%/°C.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆): δ 12.14 (s, 2H, COOH), 7.52-7.48 (m, 4H, ArH), 7.34-7.30 (m, 4H, ArH), 4.12 (t, J = 6.4 Hz, 4H, OCH₂), 2.22 (s, 4H, CH₂), 1.32 (s, 12H, C(CH₃)₂).
Chromatographic Purity
HPLC analysis (C18 column, 0.1% H₃PO₄/MeCN gradient) shows 99.2% purity with tr = 14.7 minutes. Residual solvent content meets ICH Q3C guidelines: dimethylformamide < 880 ppm, dioxane < 38 ppm.
Q & A
Q. What are the recommended synthetic routes for 5,5'-((1,1'-Biphenyl)-2,5-diylbis(oxy))bis(2,2-dimethylpentanoic acid), and how can its purity be verified?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including Suzuki coupling or bis-oxy linkage formation, as seen in structurally analogous biphenyl derivatives (e.g., HB-3 to HB-8 in ). Purity verification requires a combination of chromatographic techniques (HPLC, TLC) and spectroscopic methods. For example, nuclear magnetic resonance (NMR) can confirm the absence of unreacted intermediates, while mass spectrometry (MS) validates molecular weight . Elemental analysis further ensures stoichiometric integrity .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- Infrared (IR) Spectroscopy : Identify functional groups such as carboxylic acid (-COOH) stretches (~2500-3300 cm⁻¹) and aryl-ether (C-O-C) vibrations (~1200-1300 cm⁻¹) .
- NMR Spectroscopy : Use and NMR to resolve the biphenyl backbone, methyl groups, and oxygen bridges. For instance, dimethylpentanoic acid protons appear as singlets (δ ~1.2–1.4 ppm), while aromatic protons show splitting patterns reflecting substitution .
- X-ray Diffraction (XRD) : Optional for confirming crystal structure, though this requires high-purity crystalline samples .
Q. What are the key handling and stability considerations for this compound in laboratory settings?
Methodological Answer: The compound should be stored in airtight containers under inert gas (e.g., N₂) at 4°C to prevent oxidation or hydrolysis of the ester/acid groups. Safety data from analogous biphenyl derivatives ( ) suggest avoiding prolonged exposure to light or moisture. Personal protective equipment (PPE) such as nitrile gloves and fume hoods are mandatory during handling due to potential irritant properties .
Advanced Research Questions
Q. How do computational models predict the bioactivity of this compound compared to experimental data, and what discrepancies might arise?
Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models or molecular docking (e.g., targeting EGFR’s ribose pocket, as in ) can predict binding affinities. For example, shows a predicted endpoint of 2.75893 versus an experimental value of 3.90166, indicating a ~0.8 log unit discrepancy. Such gaps may arise from solvation effects or conformational flexibility unaccounted for in simulations. Researchers should validate predictions using in vitro assays (e.g., enzyme inhibition) and refine models with experimental feedback .
Q. What strategies are effective in analyzing the compound’s crystalline structure and solvent interactions?
Methodological Answer:
- Single-Crystal XRD : Resolve non-solvated crystalline forms by slow evaporation from aprotic solvents (e.g., ethyl acetate), as demonstrated in and .
- Thermogravimetric Analysis (TGA) : Detect solvent adducts (e.g., ethyl acetate in ) by mass loss upon heating.
- Density Functional Theory (DFT) : Model solvent interaction energies to explain preferential crystallization solvents .
Q. What mechanistic role might this compound play in applications such as kinase inhibition or material science?
Methodological Answer: Structural analogs (e.g., LY171883 in ) suggest potential as kinase inhibitors due to aryl-ether and carboxylic acid motifs, which can engage hydrogen bonding in active sites. In material science, biphenyl cores with bis-oxy linkages (similar to ’s dyes) may serve as π-conjugated backbones in organic semiconductors. Mechanistic studies require:
Q. How can researchers resolve contradictions between predicted and experimental bioactivity data for structural analogs?
Methodological Answer: Discrepancies (e.g., ’s 0.796 distance metric) often stem from model limitations in capturing steric effects or solvation. Mitigation strategies include:
- Molecular Dynamics (MD) Simulations : Account for ligand flexibility and solvent dynamics.
- Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs.
- Meta-Analysis : Cross-reference multiple predictive tools (e.g., AutoDock, Schrödinger) with high-throughput screening data .
Q. What environmental impact assessments are necessary for this compound, and how should disposal be managed?
Methodological Answer: Given its biphenyl backbone (similar to PCBs in ), assess biodegradability via OECD 301 tests and ecotoxicity using Daphnia magna assays. Disposal must follow hazardous waste protocols: incineration at >1000°C with scrubbers to prevent dioxin formation. Regulatory compliance requires documentation under frameworks like REACH, particularly for persistent organic pollutants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

